High-Yield Hydrolysis to Carboxylic Acid Intermediate
The hydrolysis of methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate proceeds with a reported yield of 98% to afford 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key intermediate for further amide bond formation [1]. In the context of heterocyclic ester hydrolysis, yields for similar systems can vary widely (typically 70-90%) based on electronic and steric factors. The near-quantitative yield demonstrates an efficient and robust transformation, which is a critical parameter for minimizing material loss and cost during scale-up.
| Evidence Dimension | Hydrolysis Yield |
|---|---|
| Target Compound Data | 98% yield for conversion to 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
| Comparator Or Baseline | Typical range for heterocyclic methyl ester hydrolysis (70-90%) |
| Quantified Difference | 8-28% absolute yield advantage |
| Conditions | Methanol/water (1/1), KOH (3 eq), reflux, then acidification to pH 3 [1] |
Why This Matters
The high yield reduces the cost per gram of the downstream advanced intermediate, improving the economics of the synthetic route and ensuring more consistent material supply for biological testing.
- [1] Cheve, G., Dayde-Cazals, B., Fauvel, B., Bories, C., & Yasri, A. (2016). U.S. Patent Application No. US20160009709A1. Protein kinase inhibitors. View Source
